molecular formula C16H9BrN4 B11589682 (9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile

(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile

Cat. No.: B11589682
M. Wt: 337.17 g/mol
InChI Key: XMDQXUUDOWYSKL-UHFFFAOYSA-N
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Description

2-{9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl}acetonitrile is a complex organic compound belonging to the indoloquinoxaline family This compound is characterized by its unique structure, which includes a bromine atom at the 9th position and an acetonitrile group attached to the 6th position of the indoloquinoxaline core

Properties

Molecular Formula

C16H9BrN4

Molecular Weight

337.17 g/mol

IUPAC Name

2-(9-bromoindolo[3,2-b]quinoxalin-6-yl)acetonitrile

InChI

InChI=1S/C16H9BrN4/c17-10-5-6-14-11(9-10)15-16(21(14)8-7-18)20-13-4-2-1-3-12(13)19-15/h1-6,9H,8H2

InChI Key

XMDQXUUDOWYSKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3C4=C(C=CC(=C4)Br)N(C3=N2)CC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl}acetonitrile typically involves the reaction of 6H-indolo[2,3-b]quinoxaline derivatives with bromine and acetonitrile under controlled conditions. One common method involves the use of dimethyl sulfoxide (DMSO) as a solvent and potassium carbonate (K₂CO₃) as a base. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-{9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl}acetonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoloquinoxaline derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Scientific Research Applications

2-{9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl}acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl}acetonitrile involves its interaction with biological macromolecules such as DNA. The compound can intercalate into DNA strands, disrupting the normal function of the DNA and leading to the inhibition of cell proliferation. This mechanism is particularly relevant in its potential anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl}acetonitrile is unique due to the presence of the bromine atom and the acetonitrile group, which confer distinct chemical and biological properties. These modifications enhance its potential as a therapeutic agent and its versatility in various chemical reactions .

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